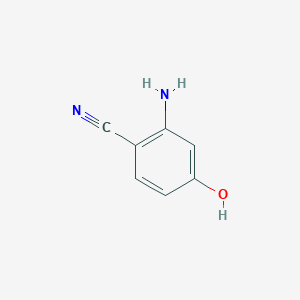

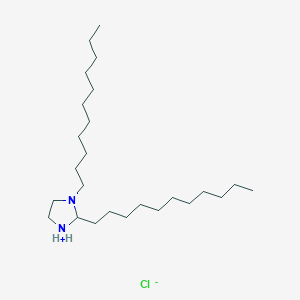

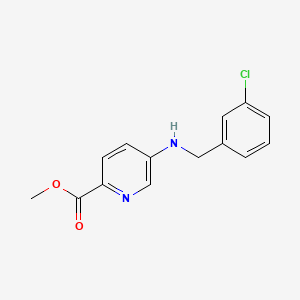

![molecular formula C12H8ClN3 B3278336 8-Chloro-6-phenylimidazo[1,2-a]pyrazine CAS No. 676361-05-0](/img/structure/B3278336.png)

8-Chloro-6-phenylimidazo[1,2-a]pyrazine

Übersicht

Beschreibung

8-Chloro-6-phenylimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C12H8ClN3. It belongs to the class of compounds known as imidazo[1,2-a]pyridines .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be carried out under microwave irradiation in a solvent- and catalyst-free method . This method is noted for its speed, cleanliness, high yield, simple workup, and environmental friendliness .Molecular Structure Analysis

The molecular structure of this compound consists of a fused bicyclic 5-6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 2-aminopyridines with α-bromoketones . This reaction can be optimized using various solvents and heating conditions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 229.66 g/mol. Further physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Industrial Process Development

- Synthesis of 3-Aminoimidazo[1,2-a]pyrazines : These compounds are important scaffolds in drug development. An industrial-scale synthesis process via Groebke–Blackburn–Bienaymé cyclisation has been developed for various 3-aminoimidazo[1,2-a]pyrazines (Baenziger, Durantie, & Mathes, 2017).

Antimicrobial and Antitumor Applications

- N-Arylimidazo[1,2-a]pyrazine-2-Carboxamides : Novel compounds synthesized from imidazo[1,2-a]pyrazine-2-carboxylic acid demonstrated significant antimicrobial activity, with some showing promise as antitumor agents (Jyothi & Madhavi, 2019).

- (Imidazo[1,2-a]pyrazin-6-yl)ureas : These compounds, synthesized from 6-aminoimidazo[1,2-a]pyrazine, showed cytostatic activity against non-small cell lung cancer cell lines, particularly in P53-mutant lines (Bazin et al., 2016).

- Benzimidazoles-Imidazo[1,2-a]pyrazine Conjugates : These compounds exhibited antitumor activity across various human cancer cell lines. They also demonstrated strong binding interactions with DNA and proteins, suggesting potential as DNA-targeting agents (Singh, Luxami, & Paul, 2019).

Fluorescence and Dye Applications

- Pyrazolo Pyrido Benzimidazole Derivatives : These compounds, synthesized from chloroformyl pyrido benzimidazole, were studied for their fluorescence properties. They were effectively used as fluorescent brighteners on polyester fibers (Rajadhyaksha & Rangnekar, 2007).

Antimycobacterial Activity

- 5-Chloro-N-phenylpyrazine-2-carboxamides : These compounds, combining motifs from 5-Chloropyrazinamide (5-Cl-PZA) and anilide, showed significant in vitro activity against Mycobacterium tuberculosis and other strains, with certain derivatives exhibiting low cytotoxicity (Zítko et al., 2013).

Kinase Inhibition

- 3,6-Di(hetero)aryl Imidazo[1,2-a]pyrazines : A range of these compounds were developed as ATP-competitive inhibitors of CHK1 kinase. They also inhibited other kinases, including CHK2 and ABL, depending on the substitution, making them a general scaffold for kinase inhibition (Matthews et al., 2010).

Wirkmechanismus

While the specific mechanism of action for 8-Chloro-6-phenylimidazo[1,2-a]pyrazine is not mentioned in the search results, imidazo[1,2-a]pyridines have been described as having diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Zukünftige Richtungen

Imidazo[1,2-a]pyridines, including 8-Chloro-6-phenylimidazo[1,2-a]pyrazine, have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . Future research may focus on developing new synthetic methods that are more efficient, particularly considering today’s environmental concerns combined with economic aspects .

Eigenschaften

IUPAC Name |

8-chloro-6-phenylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-11-12-14-6-7-16(12)8-10(15-11)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHGRYDXWHFJKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CN=C3C(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

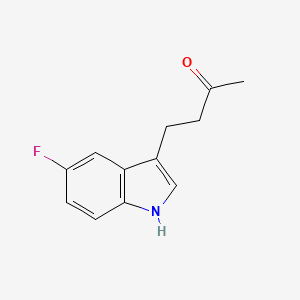

![4'-Cyano-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B3278263.png)

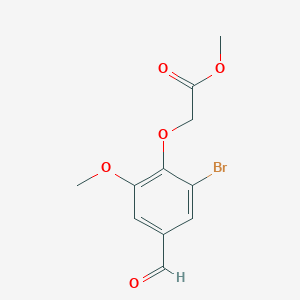

![2-Phenylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B3278301.png)

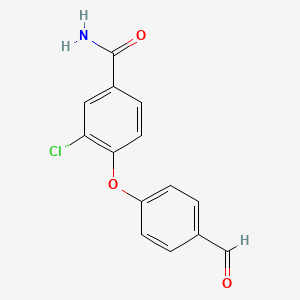

![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B3278309.png)